13-keto-9Z,11E-octadecadienoic acid

Overview

Description

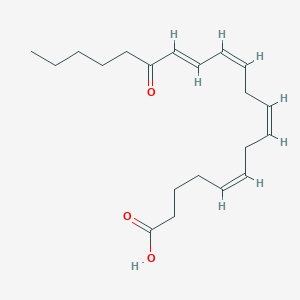

13-keto-9Z,11E-octadecadienoic acid is an oxo monocarboxylic acid and an octadecatrienoic acid . It is functionally related to a 13-HODE . It is a natural product found in Glycine max, Carthamus oxyacanthus, and Artemisia argyi .

Synthesis Analysis

Membranes of intact rabbit reticulocytes and rat liver mitochondrial membranes oxygenated by the pure reticulocyte lipoxygenase contain this compound .Molecular Structure Analysis

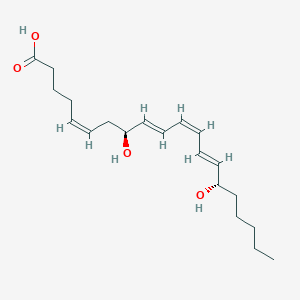

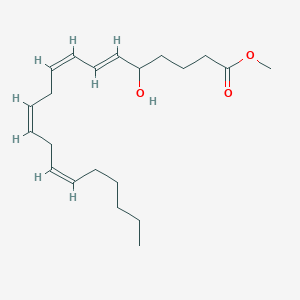

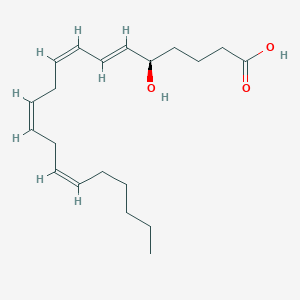

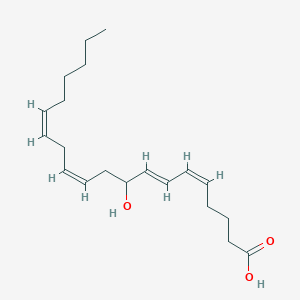

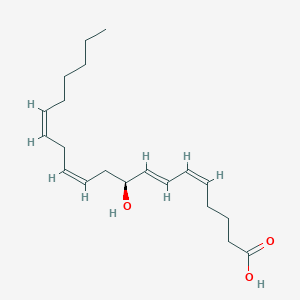

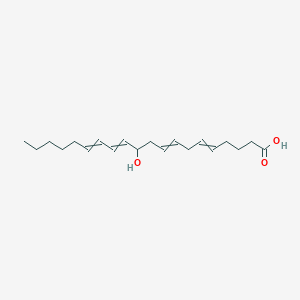

The molecular formula of this compound is C18H30O3 . It consists of 9Z,11E-octadecadienoic acid bearing an additional 13-keto substituent .Chemical Reactions Analysis

It is proposed that the keto dienoic fatty acids are formed via decomposition of hydroperoxy polyenoic fatty acids originating from the oxygenation of the membrane lipids by the reticulocyte lipoxygenase .Physical And Chemical Properties Analysis

The molecular weight of this compound is 294.4 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 425.5±18.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 74.6±6.0 kJ/mol . The flash point is 225.3±17.7 °C .Scientific Research Applications

Formation and Identification

- A pure lipoxygenase from dried green pea seeds was found to oxygenate linoleic acid to form several compounds, including (9Z,11E)-13-keto-9,11-octadecadienoic acid (13-KODE) (Kühn et al., 1991).

- The mechanism of corn hydroperoxide isomerase includes the formation of various keto fatty acids, such as (9Z,11E)-13-keto-9,11-octadecadienoic acid (Hamberg, 1987).

- Hematin converts 13-hydroperoxy-9-cis,11-trans-octadecadienoic acid to several products, including 13-keto-9,11-octadecadienoic acid (Dix & Marnett, 1985).

Biosynthesis and Metabolism

- A novel pathway for ketodiene oxylipin biosynthesis was identified in Jerusalem artichoke tubers, converting 13-hydroperoxy acid to 13-oxo-octadecadienoic acid (Chechetkin et al., 2004).

- Linoleic acid hydroperoxide undergoes transformations to produce compounds like 13-keto-9,11-octadecadienoic acid when reacted with coriolic acid (Manini et al., 2005).

Enzymatic Conversion and Analysis

- Hydroperoxide isomerase-catalyzed conversion and spontaneous hydrolysis of hydroperoxides lead to the formation of keto fatty acids (Gardner et al., 1984).

- Leukocytes transform linoleic acid primarily into 13(S)-hydroxy-9Z, 11E-octadecadienoic acid, suggesting involvement in biological processes (Reinaud et al., 1989).

Epidermal Barrier Disruption

- Studies on human keratinocytes revealed that certain hydroxy-octadecadienoic acids, like 13-HODE, play a role in skin barrier functions and may be involved in inflammation or UV-B irradiation responses (Chiba et al., 2018).

Mechanism of Action

Mode of Action

- Receptor Binding : It binds to receptors on macrophages within atherosclerotic plaques, including CD36 (scavenger receptor for oxidized lipoproteins) and adipocyte protein 2 (aP2) . This enhances lipid uptake by macrophages, leading to foam cell formation and plaque progression .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296867 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-OxoODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

54739-30-9 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Octadecadienoic acid, 13-oxo-, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the anti-inflammatory mechanisms of 13-KODE?

A1: Research suggests that 13-KODE exerts its anti-inflammatory effects through multiple pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE was found to inhibit the production of nitric oxide (NO) by suppressing inducible NO synthase (iNOS) []. Additionally, 13-KODE suppressed the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-1β (IL-1β) []. These effects are linked to 13-KODE's ability to inhibit NF-κB and mitogen-activated protein kinase (MAPK) activation, both crucial signaling pathways involved in inflammatory responses []. Furthermore, 13-KODE exhibited antioxidant properties by reducing reactive oxygen species (ROS) production and increasing the expression of nuclear factor erythroid-2 like 2 (Nrf2) and heme oxygenase 1 (HO-1) [].

Q2: Where has 13-KODE been found in nature?

A2: 13-KODE has been isolated from various natural sources. It was identified as an antioxidant compound in the halophyte Salicornia herbacea L. (glasswort) []. Additionally, a study identified a Ghanaian mangrove wetland endophytic fungus, Penicillium herquei strain BRS2A-AR, as a source of 13-KODE []. This strain was isolated from the leaves of a Laguncularia racemosa tree [].

Q3: Besides anti-inflammatory activity, does 13-KODE exhibit other bioactivities?

A3: While 13-KODE's anti-inflammatory potential is well-documented, research also suggests potential antiparasitic activity. A study investigating the activity of 13-KODE against various parasites found that while it showed minimal activity against Plasmodium falciparum, Trypanosoma brucei brucei, Leishmania donovani, and Leishmania major, it exhibited promising activity against Trichomonas mobilensis with an IC50 of 44.47 μM []. This finding suggests 13-KODE could serve as a potential scaffold for developing novel anti-Trichomonas drugs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)